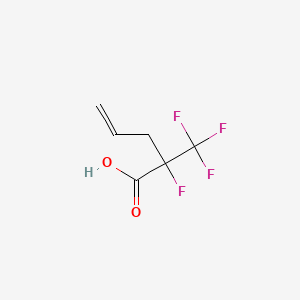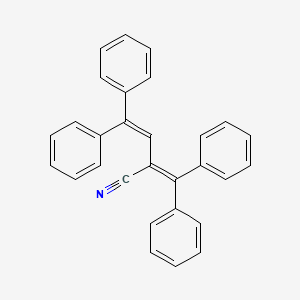
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is an organic compound known for its unique structure and potential applications in various fields. This compound features a central but-3-enenitrile backbone with diphenylmethylidene and diphenyl substituents, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile typically involves the condensation of benzaldehyde derivatives with malonic acid or its esters under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization and dehydration to yield the final product. Common reagents used in this synthesis include sodium ethoxide, ethanol, and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts reagents, typically under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-HIV properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-HIV activity is attributed to its ability to inhibit key enzymes like reverse transcriptase, integrase, and protease. The compound binds to the active sites of these enzymes, preventing the replication of the virus .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share a similar core structure and have been studied for their anti-HIV properties.
Diphenylmethane Derivatives: Compounds with similar diphenyl substituents but different functional groups.
Uniqueness
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Propiedades
Número CAS |
69052-95-5 |
|---|---|
Fórmula molecular |
C29H21N |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-benzhydrylidene-4,4-diphenylbut-3-enenitrile |
InChI |
InChI=1S/C29H21N/c30-22-27(29(25-17-9-3-10-18-25)26-19-11-4-12-20-26)21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-21H |
Clave InChI |
JVBAUHKIRQWTAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


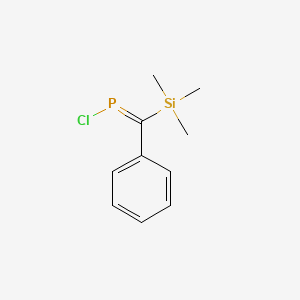
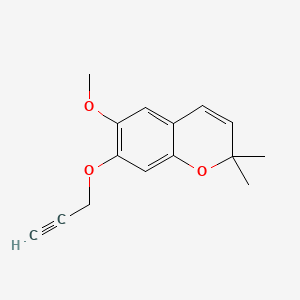
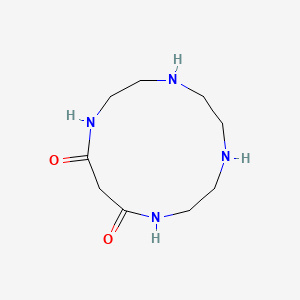


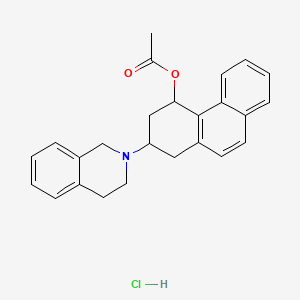
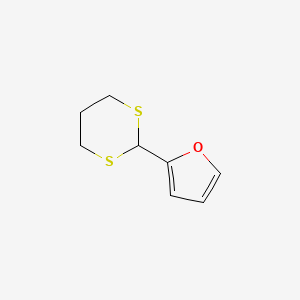
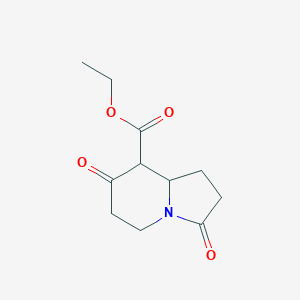
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

